3-(4-Methoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride
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Overview
Description
Scientific Research Applications
Synthesis and Transformation
Quinoline derivatives, including compounds similar to 3-(4-Methoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride, have been extensively studied for their fluorescent properties and potential as antioxidants and radioprotectors. These compounds are synthesized through various chemical reactions, offering insights into their structure and potential applications in biochemistry and medicine, particularly in studying biological systems and DNA fluorophores (Aleksanyan & Hambardzumyan, 2013).
Anticancer and Antimicrobial Activity
Novel quinoline derivatives bearing different heterocyclic moieties have been synthesized and evaluated for their antimicrobial activity. These compounds have shown moderate activities against a range of organisms, with some exhibiting potent anti-inflammatory properties. This highlights the therapeutic potential of quinoline derivatives in treating infections and inflammation (El-Gamal, Hagrs, & Abulkhair, 2016).
Corrosion Inhibition
A computational study on the corrosion inhibition performances of novel quinoline derivatives against iron corrosion reveals their promising adsorption and inhibition properties. This research indicates the potential of quinoline derivatives in industrial applications, particularly in preventing metal corrosion, which is crucial for material longevity and safety (Erdoğan, Safi, Kaya, Işın, Guo, & Kaya, 2017).
Antiviral and Antiproliferative Effects
Research on 2-aroyl-3-arylquinoline derivatives has shown their efficacy in inhibiting Dengue virus replication, offering a new avenue for antiviral therapy development. Additionally, these compounds demonstrate significant antiproliferative activity against various human cancer cell lines, suggesting their potential as cancer therapeutics (Tseng et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(4-methoxyphenyl)-(4-morpholin-4-ylquinolin-3-yl)methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3.ClH/c1-25-16-8-6-15(7-9-16)21(24)18-14-22-19-5-3-2-4-17(19)20(18)23-10-12-26-13-11-23;/h2-9,14H,10-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKIMGPGBRQOLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3N=C2)N4CCOCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxybenzoyl)-4-(morpholin-4-yl)quinoline hydrochloride |
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